N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with diverse applications in scientific research. It is known for its potential in catalysis, drug development, and material science, making it a versatile tool for advancing various fields.
Preparation Methods
The synthesis of N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps. The synthetic routes typically include the formation of the pyridazine ring followed by the introduction of the cycloheptyl group and the carboxamide functionality. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has numerous scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has potential applications in drug development due to its ability to interact with specific molecular targets. In medicine, it is being explored for its anti-inflammatory properties and potential use in treating conditions like acute lung injury and sepsis. In industry, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the JNK2-NF-κB/MAPK pathway, which plays a crucial role in inflammation. By inhibiting this pathway, the compound can reduce the release of pro-inflammatory cytokines like TNF-α and IL-6, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds such as N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide and diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. These compounds share similar structural features but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-cycloheptyl-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-11-8-7-10(14-15-11)12(17)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQLPKGVZUJTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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